![molecular formula C11H10F3N3OS B13044620 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a tetracyclic heterocyclic compound featuring a fused benzo[4,5]thieno[3,2-d]pyrimidinone core. Its structure includes a 2-amino group and a trifluoromethyl substituent at position 8, which enhances its electronic and steric properties compared to simpler analogs.
Preparation Methods
The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of reactions that include nucleophilic substitution and cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. The structural features of the compound allow it to interact with bacterial enzymes and disrupt their function, making it a candidate for developing new antibiotics. Studies have shown that modifications in the trifluoromethyl group can enhance its efficacy against resistant strains of bacteria .
Anticancer Properties
The compound has been explored for its potential anticancer effects. Its ability to inhibit specific signaling pathways involved in cell proliferation and survival has been documented. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways . This suggests a promising avenue for developing targeted cancer therapies.
Pharmacology
Neuropharmacological Applications
The unique structure of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one positions it as a potential modulator of neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine receptors, which are critical in treating mood disorders such as depression and anxiety . Further investigation into its pharmacokinetics and receptor binding affinities is warranted.
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in metabolic pathways related to inflammation and oxidative stress. This property could be beneficial in designing drugs aimed at treating chronic inflammatory diseases .
Biomarker Development
Due to its interactions within biological systems, there is ongoing research into using this compound as a biomarker for certain diseases. Its metabolites may serve as indicators for disease progression or therapeutic efficacy in clinical settings .
Data Tables
Application Area | Potential Uses | Current Research Status |
---|---|---|
Antimicrobial Activity | Antibiotic development | Active research on resistance mechanisms |
Anticancer Properties | Targeted cancer therapies | In vitro studies showing apoptosis |
Neuropharmacological | Treatment for mood disorders | Preliminary receptor interaction studies |
Enzyme Inhibition | Anti-inflammatory drug development | Ongoing studies on enzyme targets |
Biomarker Development | Disease progression indicators | Research into metabolite profiling |
Case Studies
-
Antimicrobial Efficacy Against MRSA
A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of cell wall synthesis enzymes . -
Inhibition of Cancer Cell Proliferation
In a controlled laboratory setting, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased rates of apoptosis through mitochondrial pathways . -
Neuropharmacological Effects in Animal Models
Behavioral studies using rodent models showed that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential anxiolytic properties worth exploring further .
Mechanism of Action
The mechanism of action of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, leading to the disruption of bacterial energy metabolism . Additionally, the compound may interact with cellular receptors and signaling pathways, inducing apoptosis in cancer cells and inhibiting the growth of tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidinone backbone with derivatives reported in multiple studies (Table 1). Key structural differences include:
- Position 2: The 2-amino group is critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Position 8 : The trifluoromethyl group distinguishes it from analogs with bromo (e.g., 8-bromo derivatives in ), hydroxy (e.g., compound 3d in ), or alkyl substituents. The CF₃ group enhances lipophilicity and metabolic stability compared to halogens or polar groups .
Table 1: Structural and Functional Comparison of Selected Thienopyrimidinones
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., CF₃, Br, Cl) at position 8 improve metabolic stability but may reduce solubility . Amino vs.
Biological Target Flexibility: Thienopyrimidinones exhibit "target hopping" depending on substituents. For example, 3b (Pim-1 inhibitor) and 4g (tyrosinase inhibitor) share a core structure but differ in substituent-driven activity .
Unresolved Questions :
- The trifluoromethyl group’s impact on kinase selectivity (e.g., Pim-1 vs. EGFR) remains uncharacterized.
- Comparative pharmacokinetic data (e.g., bioavailability, half-life) between CF₃ and Br/Cl analogs are needed .
Biological Activity
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a trifluoromethyl group and a thienopyrimidine scaffold, which may contribute to its biological activities. This article reviews the compound's biological activity, focusing on its antimalarial and anticancer properties while providing data from various studies.
- Molecular Formula : C11H10F3N3OS
- Molecular Weight : 289.28 g/mol
- CAS Number : 2102409-56-1
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of thienopyrimidine derivatives. The compound has demonstrated activity against Plasmodium falciparum and Plasmodium berghei.
- In vitro Activity :
- The compound exhibited an effective concentration (EC50) against P. falciparum with values reported as low as 0.75 μM, indicating potent activity against the blood stage of malaria parasites .
- In a comparative analysis, derivatives of thienopyrimidine showed varying levels of cytotoxicity against primary simian hepatocytes, with selectivity indices indicating that some compounds were less toxic than others .
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
6e | 15.3 ± 1.5 | >100 | >6.5 |
6b | 6.5 ± 0.3 | 8.8 ± 0.7 | 1.3 |
Gamhepathiopine | 24.3 ± 1.617 | >200 | >8.2 |
These findings suggest that while some derivatives exhibit moderate cytotoxicity, others maintain a favorable safety profile while retaining efficacy against malaria.
Anticancer Activity
The anticancer properties of thienopyrimidine derivatives have also been explored extensively.
- Cytotoxicity Studies :
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
F3 | A549 | <10 | High |
F4 | HeLa | <10 | High |
F16 | A549 | <10 | High |
The selectivity indices indicate that these compounds may effectively target cancer cells while sparing healthy cells, making them promising candidates for further development.
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antimalarial Mechanism :
- The thienopyrimidine scaffold appears to interfere with the metabolic pathways of the malaria parasite, potentially inhibiting key enzymes involved in nucleotide synthesis.
- Anticancer Mechanism :
Case Studies and Research Findings
- Study on Antiplasmodial Activity :
- Cytotoxicity in Cancer Models :
Properties
Molecular Formula |
C11H10F3N3OS |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10F3N3OS/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18) |
InChI Key |
KASLIAMUZACCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.